GD2 Ganglioside - 65988-71-8

GD2 Ganglioside

Catalog Number: EVT-336166
CAS Number: 65988-71-8
Molecular Formula: C74H134N4O32
Molecular Weight: 1591.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganglioside GD2 is a cell surface antigen expressed on all tumors of neuroectodermal origin, including melanoma, neuroblastomas, sarcoma, astrocytomas, and small cell lung cancer. GD2, an O-acetylated disialoganglioside, belongs to the group of glycosphingolipids that are widely expressed in many tissues and organs in vertebrates and have been suggested to be involved in the regulation of development and differentiation as recognition molecules or signal modulators. Due to its high level of expression in neuroblastoma, GD2 has the potential to be used as a component of anti-neuroblastoma vaccines, in addition to being used in polyvalent anti-melanoma vaccines.
Future Directions

a) Optimizing Immunotherapeutic Strategies: Ongoing efforts focus on refining GD2 ganglioside-targeted immunotherapies, aiming to enhance their efficacy and minimize side effects. Approaches include developing next-generation antibodies with improved properties, bispecific antibodies engaging multiple immune cells, and immunocytokines combining antibody targeting with cytokine signaling. [, ]

d) Exploring the Role of O-Acetylated GD2 Ganglioside: The significance of O-acetylation in GD2 ganglioside biology and its implications for cancer therapy remain to be fully explored. Investigating the expression, function, and immunogenicity of O-acetylated GD2 ganglioside could lead to novel therapeutic avenues. [, , ]

GM2 Ganglioside

  • Compound Description: GM2 ganglioside is a glycosphingolipid that serves as a precursor for GD2 ganglioside biosynthesis. It shares a similar structure with GD2 ganglioside but lacks one sialic acid residue.
  • Relevance: The expression levels of GM2 and GD2 gangliosides are often correlated in human cancer cell lines, and both are synthesized by the enzyme β1,4-N-acetylgalactosaminyltransferase (GM2/GD2 synthase). This suggests a close biosynthetic relationship between these two gangliosides.

GD3 Ganglioside

  • Compound Description: GD3 ganglioside is another glycosphingolipid and a precursor for GD2 ganglioside. It is synthesized from GM3 ganglioside by the enzyme GD3 synthase. GD3 ganglioside is typically expressed in melanoma cells.
  • Relevance: GD3 ganglioside is a direct precursor to GD2 ganglioside in the biosynthetic pathway. The balance between GD3 and GD2 ganglioside expression is influenced by the activities of GD3 synthase and GM2/GD2 synthase, respectively.

O-Acetyl-GD2 Ganglioside

  • Compound Description: O-Acetyl-GD2 ganglioside (OAcGD2) is an acylated derivative of GD2 ganglioside characterized by the addition of an O-acetyl group to the ganglioside structure. This modification is primarily observed in cancerous tissues, particularly neuroblastoma.
  • Relevance: OAcGD2 and GD2 gangliosides share a core structure. Monoclonal antibodies specifically targeting OAcGD2 have shown potent anti-tumor activity without the adverse effects associated with anti-GD2 antibody binding to peripheral nerves. This suggests that OAcGD2 could be a more selective target for cancer immunotherapy.

9-O-Acetyl-GD2 Ganglioside

  • Compound Description: 9-O-Acetyl-GD2 ganglioside (9-OAcGD2) is a specific form of O-acetylated GD2 ganglioside, with the O-acetyl group attached to the 9th position of the sialic acid residue. It is found to be the predominant O-acetylated GD2 species in breast cancer cells.

Peptide 47-LDA

  • Compound Description: Peptide 47-LDA is a peptide mimotope of GD2 ganglioside, identified through phage display screening using an anti-GD2 monoclonal antibody (mAb 14G2a). It can elicit GD2 cross-reactive IgG antibody responses in mice, mediating complement-dependent cytotoxicity and offering protection against GD2-positive melanoma growth.
Source and Classification

GD2 ganglioside is synthesized from ganglioside precursors such as GD3 and GM3 through enzymatic processes involving glycosyltransferases. It belongs to the broader family of gangliosides, which are characterized by a ceramide backbone linked to carbohydrate chains containing sialic acids. The specific structure of GD2 includes three monosaccharide units and two negatively charged sialic acids, contributing to its amphiphilic nature, which is crucial for its function within cell membranes .

Synthesis Analysis

The synthesis of GD2 begins with the formation of ceramide, which serves as the lipid backbone. This process occurs in the endoplasmic reticulum and involves the condensation of a fatty acid (usually palmitoyl-CoA) with L-serine, catalyzed by serine palmitoyltransferase to form 3-keto sphinganine. Subsequently, glucosylceramide is produced by adding glucose to ceramide via UDP-glucose-ceramide-glucosyltransferase .

The biosynthesis of GD2 occurs primarily in the Golgi apparatus through a series of steps:

  1. Formation of Glucosylceramide: The initial product, glucosylceramide, is formed from ceramide.
  2. Conversion to GM3: Glucosylceramide is converted into GM3 by GM3 synthetase.
  3. Conversion to GD3: GM3 is further converted into GD3 by GD3 synthetase.
  4. Formation of GD2: Finally, GD3 is converted into GD2 by β4-N-acetylgalactosaminyltransferase .

This multi-step process highlights the intricate enzymatic interactions required for GD2 synthesis and underscores its role as a metabolic intermediate in ganglioside biosynthesis.

Molecular Structure Analysis

The molecular structure of GD2 consists of a ceramide backbone linked to an oligosaccharide chain that includes two sialic acid residues. The ceramide portion comprises sphingosine linked via an amide bond to a fatty acid, while the carbohydrate moiety contains three monosaccharides connected through glycosidic bonds .

Structural Features:

  • Ceramide Backbone: Provides hydrophobic characteristics.
  • Oligosaccharide Chain: Composed of two negatively charged sialic acids that enhance its solubility and interaction with other molecules.
  • Amphiphilic Nature: The combination of hydrophobic and hydrophilic regions allows GD2 to integrate into cell membranes effectively .

Advanced analytical techniques such as mass spectrometry have been employed to study variations in the oligosaccharide chain, including modifications like O-acetylation on the sialic acids, which can influence its biological activity .

Chemical Reactions Analysis

GD2 participates in various chemical reactions that are crucial for its biological functions:

These reactions are essential for maintaining cellular functions and modulating interactions with immune cells.

Mechanism of Action

GD2's mechanism of action primarily involves its role in cell signaling and interaction with immune cells:

  • Tumorigenesis: GD2 promotes tumor growth and metastasis by enhancing cell proliferation and motility through signaling pathways such as mTOR and FAK/AKT pathways .
  • Immune Evasion: By binding to receptors like Siglec-7 on immune cells, GD2 can inhibit natural killer cell activity and promote an immunosuppressive tumor microenvironment .
  • Therapeutic Targeting: Anti-GD2 monoclonal antibodies can induce cytotoxic effects against tumor cells by activating immune responses such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) .

This multifaceted mechanism underlines the significance of GD2 in both normal physiological processes and pathological conditions like cancer.

Physical and Chemical Properties Analysis

GD2 exhibits several notable physical and chemical properties:

  • Solubility: As an amphiphilic molecule, it is soluble in aqueous environments due to its hydrophilic sugar moiety while remaining associated with lipid membranes through its hydrophobic ceramide tail.
  • Stability: The stability of GD2 in biological systems is influenced by factors such as pH and temperature, which can affect its conformation and interactions with other molecules.
  • Reactivity: The presence of functional groups on the oligosaccharide chain allows for various chemical modifications that can alter its biological activity .

These properties are crucial for understanding how GD2 functions within cellular contexts.

Applications

GD2 has significant implications in scientific research and clinical applications:

  • Cancer Immunotherapy: Due to its overexpression in various tumors, including neuroblastomas, melanomas, and small cell lung cancers, GD2 serves as a promising target for immunotherapeutic strategies using monoclonal antibodies or chimeric antigen receptor T-cell therapies .
  • Biomarker Development: Its expression patterns can be utilized as biomarkers for diagnosing specific cancers or monitoring treatment responses.
  • Understanding Tumor Biology: Research on GD2 contributes to insights into tumor biology, particularly regarding cancer stem cells and their role in therapeutic resistance .

The ongoing exploration of GD2's functions continues to enhance our understanding of cancer biology and therapeutic interventions.

Structural Characterization of GD2 Ganglioside

Chemical Composition and Molecular Architecture

Core Structure: Ceramide and Oligosaccharide Moieties

GD2 ganglioside is a disialylated glycosphingolipid consisting of two distinct domains: a hydrophobic ceramide anchor embedded in the plasma membrane and a hydrophilic oligosaccharide headgroup exposed extracellularly. The canonical oligosaccharide sequence is β-GalNAc-(1–4)[α-Neu5Ac-(2-8)-α-Neu5Ac-(2–3)]β-Gal-(1-4)β-Glc-(1-1)Ceramide [2] [3]. This pentasaccharide core includes:

  • Glucose (Glc): Linked directly to ceramide.
  • Galactose (Gal): Connected to Glc via β1-4 linkage.
  • N-acetylgalactosamine (GalNAc): Attached to Gal via β1-4 linkage.
  • Two sialic acids: An α2-3-linked N-acetylneuraminic acid (Neu5Ac) to Gal, and an α2-8-linked Neu5Ac to the first sialic acid [2] [9].

The ceramide moiety comprises a sphingoid base (typically sphingosine) amide-linked to a fatty acid chain (C16–C24). This amphiphilic design enables GD2 to integrate into lipid bilayers while engaging extracellular ligands [2] [10].

Table 1: Core Structural Components of GD2 Ganglioside

DomainComponentsLinkage/Composition
OligosaccharideGlucose (Glc)β1-1 linked to ceramide
Galactose (Gal)β1-4 linked to Glc
N-acetylgalactosamine (GalNAc)β1-4 linked to Gal
Sialic acid 1 (Neu5Ac)α2-3 linked to Gal
Sialic acid 2 (Neu5Ac)α2-8 linked to first Neu5Ac
CeramideSphingoid baseSphingosine (most common), eicosphingosine, or phytosphingosine
Fatty acidSaturated/unsaturated C16–C24 chains

Svennerholm vs. IUPAC-IUBMB Nomenclature Systems

GD2 is designated under two parallel nomenclature systems:

  • Svennerholm’s system:
  • "G" denotes ganglioside.
  • "D" indicates two sialic acid residues.
  • "2" refers to its migration order on thin-layer chromatography (TLC) [2] [4].
  • IUPAC-IUBMB system:
  • II³Neu5Ac₂-Gg₃-Cer.
  • "II³" = Sialic acids linked to the second sugar residue (Gal).
  • "Neu5Ac₂" = Two N-acetylneuraminic acids.
  • "Gg₃" = Ganglio-triose core (GalNAc-Gal-Glc) [7].

Table 2: Nomenclature Systems for GD2 Ganglioside

SystemDesignationInterpretation
SvennerholmGD2G = Ganglioside; D = Disialo; 2 = Migration order on TLC
IUPAC-IUBMBII³Neu5Ac₂-Gg₃-CerII³ = Sialylation at second sugar; Neu5Ac₂ = Two sialic acids; Gg₃ = Gangliotriose core

Structural Heterogeneity and Subspecies

Sialic Acid Modifications

The sialic acids of GD2 exhibit chemical modifications that alter its function and antigenicity:

  • 9-O-Acetylation: An acetyl group esterifies the C9 hydroxyl of the terminal sialic acid. This modification occurs via enzymatic transfer by CASD1 and reduces GD2’s polarity without altering its overall conformation. O-Acetyl-GD2 (OAcGD2) constitutes up to 50% of total GD2 in tumors and displays more restricted normal tissue expression than unmodified GD2, making it a therapeutically significant oncofetal antigen [2].
  • N-Glycolylneuraminic acid (Neu5Gc): In non-human mammals and some human cancers, dietary Neu5Gc incorporates into GD2 due to hypoxia-induced expression of the sialin transporter. This variant may trigger chronic inflammation and alter antibody binding [2].
  • Lactonization: Under acidic conditions, intramolecular esterification forms a lactone ring between the carboxylic group of sialic acid and a hydroxyl group on the adjacent sugar. While observed in GD3, synthetic GD2-lactone exhibits enhanced immunogenicity in vaccines [2].

Ceramide Tail Diversity

The ceramide moiety shows variability in both the sphingoid base and fatty acid chain:

  • Sphingoid bases: Sphingosine (C18:1) predominates, but eicosphingosine (C20), sphinganine (dihydrosphingosine), and phytosphingosine (C18 with a 4-hydroxyl group) also occur [2] [10].
  • Fatty acids: Chains range from C16 to C24, with varying saturation and hydroxylation states. Shorter chains (C16–C18) promote GD2 shedding into the microenvironment, facilitating immunosuppressive effects. Longer chains (C22–C24) enhance integration into lipid rafts, modulating signaling pathways [2] [8].

Table 3: Structural Variants of GD2 and Their Functional Impacts

Variant TypeSubtypesBiological Significance
Sialic acid modifications9-O-Acetyl-GD2Oncofetal antigen; enhanced tumor specificity
Neu5Gc-GD2Dietary incorporation; may induce inflammation
GD2-lactoneSynthetic form; increased vaccine immunogenicity
Ceramide diversityShort-chain (C16–C18)Enhanced shedding; immunosuppression
Long-chain (C20–C24)Lipid raft integration; signaling modulation
Phytosphingosine baseAltered membrane fluidity

Biophysical Properties

Amphiphilic Nature and Membrane Microdomain Integration

GD2’s amphiphilic structure drives its insertion into lipid rafts—cholesterol and sphingolipid-enriched membrane microdomains. Key properties include:

  • The ceramide tail forms hydrophobic interactions with phospholipids and cholesterol, while the negatively charged oligosaccharide headgroup engages in hydrophilic interactions with extracellular ligands or adjacent receptors [2] [4].
  • Longer fatty acid chains (≥C20) enhance partitioning into lipid rafts, where GD2 clusters with signaling receptors (e.g., integrins, growth factor receptors). This clustering modulates receptor tyrosine kinase activity and downstream pathways like FAK/Src and PI3K/AKT [4] [8].
  • GD2 shedding is facilitated by shorter fatty acid chains, releasing soluble immunosuppressive molecules that impair T-cell function [2].

Conformational Dynamics in Aqueous vs. Lipid Environments

GD2 exhibits environmental-dependent structural flexibility:

  • In lipid bilayers: The oligosaccharide headgroup adopts an extended conformation, positioning the terminal sialic acids for optimal antibody binding. Molecular dynamics simulations show hydrogen bonding between GalNAc and sialic acids stabilizes this conformation [3] [6].
  • In aqueous solution: The glycan chain collapses into a compact "bent" conformation via intramolecular hydrogen bonds. This reduces solvent exposure of hydrophobic epitopes [6].
  • Antibody interactions: High-resolution crystal structures of GD2 bound to the 14G2a antibody reveal an induced-fit mechanism. The antibody forms an extended network of direct and water-mediated hydrogen bonds with the terminal Neu5Ac-GalNAc disaccharide. Notably, the binding groove accommodates GD2 but excludes structurally similar GD3 due to steric clashes with the GalNAc residue [3] [5].
  • GD2 ganglioside
  • O-Acetyl-GD2
  • Neu5Gc-GD2
  • GD2-lactone
  • GM3
  • GD3
  • GD1
  • GT1
  • Glc
  • Gal
  • GalNAc
  • Neu5Ac
  • Sphingosine
  • Phytosphingosine

Properties

CAS Number

65988-71-8

Product Name

GD2 Ganglioside

IUPAC Name

(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Molecular Formula

C74H134N4O32

Molecular Weight

1591.9 g/mol

InChI

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1

InChI Key

FFILOTSTFMXQJC-QCFYAKGBSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

ganglioside, GD2
GD2 ganglioside

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.